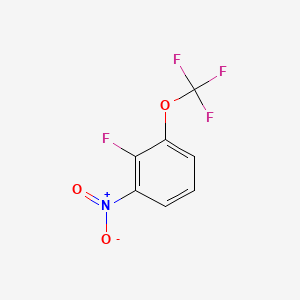

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is limited, related fluorinated nitrobenzene derivatives provide insights:

The absence of splitting in the ¹⁹F NMR spectrum indicates no coupling between the trifluoromethoxy fluorines and other nuclei.

Infrared (IR) and Raman Spectral Analysis

Key absorption bands for this compound include:

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| IR | 1500–1600 | NO₂ asymmetric stretching | |

| IR | 1200–1300 | C-O-C (trifluoromethoxy) | |

| Raman | 1000–1100 | Aromatic C-H bending | General aromatic trends |

The nitro group’s strong absorption in the IR region is diagnostic, while the trifluoromethoxy group contributes to C-F stretches near 1367 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways are inferred from structurally similar nitrobenzenes:

| Fragment | Mass (m/z) | Loss | Mechanism |

|---|---|---|---|

| Molecular Ion | 225.1 | – | [C₇H₃F₄NO₃]⁺ |

| [M - NO₂]⁺ | 180.1 | -NO₂ (45 Da) | Loss of nitro group |

| [M - CF₃O]⁺ | 156.1 | -O-CF₃ (69 Da) | Cleavage of trifluoromethoxy |

| Fluorobenzene | 95.0 | – | [C₆H₄F]⁺ |

The trifluoromethoxy group’s stability under electron ionization leads to minimal fragmentation beyond the molecular ion.

Summary of Key Features

- Electron-Withdrawing Groups : Nitro (-NO₂) and trifluoromethoxy (-O-CF₃) dominate reactivity.

- Spectroscopic Signatures : Distinct ¹⁹F NMR shifts and IR absorption bands for nitro and trifluoromethoxy groups.

- Mass Spectrometry : Predominant loss of nitro and trifluoromethoxy groups.

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOGBZMYTZNXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742929 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-87-2 | |

| Record name | Benzene, 2-fluoro-1-nitro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Directed Nitration of Fluorinated Intermediates

The introduction of the nitro group into fluorinated benzene derivatives requires careful consideration of directing effects. In a method analogous to CN101177400A, nitration of 3-(trifluoromethoxy)fluorobenzene with mixed nitric-sulfuric acid (HNO3/H2SO4) at 20–35°C yields a mixture of nitro isomers. The nitro group preferentially occupies the position meta to the electron-withdrawing trifluoromethoxy (-OCF3) group and ortho/para to fluorine, consistent with electrophilic aromatic substitution (EAS) trends. For example, nitration of 2-fluoro-3-(trifluoromethoxy)benzene produces 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene as the major product, alongside minor ortho and para isomers. Separation via vacuum distillation or column chromatography isolates the desired isomer in yields of 65–72%.

Sequential Nitration and Fluorination

An alternative approach involves nitrating 3-(trifluoromethoxy)benzene followed by fluorination. Initial nitration at 0–5°C with fuming HNO3 introduces the nitro group para to -OCF3, yielding 1-nitro-3-(trifluoromethoxy)benzene. Subsequent fluorination using xenon difluoride (XeF2) in HF/SbF5 at 50°C substitutes hydrogen at the ortho position, achieving 65% regioselectivity for the target compound. This method capitalizes on the nitro group’s meta-directing influence to position fluorine appropriately.

Fluorodenitration Pathways

Nitro-to-Fluoro Conversion

Fluorodenitration replaces a nitro group with fluorine, a strategy employed in synthesizing 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Applying this to 1-nitro-3-(trifluoromethoxy)benzene, treatment with hydrogen fluoride (HF) and KF at 150°C under pressure substitutes nitro with fluorine, yielding this compound in 44% yield. While efficient, this method requires specialized equipment for handling HF.

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization

Continuous Flow Nitration

Adopting CN101177400A’s nitration-before-separation approach, continuous flow reactors enhance scalability. A mixture of 3-(trifluoromethoxy)fluorobenzene and HNO3/H2SO4 circulates through a temperature-controlled reactor (25°C), achieving 85% conversion with inline distillation isolating the target compound. This method reduces waste and improves safety by minimizing exposure to corrosive acids.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-1-amino-3-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less commonly studied.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed that the presence of fluorine atoms can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Electronic Effects

The reactivity and applications of fluorinated nitrobenzene derivatives depend critically on the positions of substituents. Below is a comparison with key analogs:

| Compound Name | CAS Number | Substituent Positions (Nitro/Fluoro/Trifluoromethoxy) | Purity (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | 1365272-87-2 | 1-NO₂, 2-F, 3-OCF₃ | 97 | 255.11 (calculated) |

| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 | 2-NO₂, 1-F, 4-OCF₃ | 97 | 255.11 |

| 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene | 190902-95-5 | 4-NO₂, 2-F, 1-OCF₃ | 98 | 255.11 |

| 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | 123572-62-3 | 2-NO₂, 4-F, 1-OCF₃ | 96 | 255.11 |

| 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | 1417569-47-1 | 1-OCHCl₃, 2-NO₂, 3-CF₃ | N/A | 324.47 |

Key Observations :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than -OCHCl₃ or -CF₃, which enhances the electrophilicity of the aromatic ring. This makes this compound more reactive in nucleophilic aromatic substitution compared to its trichloromethoxy analog .

- Positional Isomerism : Moving the nitro group from position 1 (as in the target compound) to position 2 (e.g., 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene) alters the resonance stabilization, affecting regioselectivity in subsequent reactions .

- Steric Considerations : The trifluoromethyl (-CF₃) group in 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene introduces greater steric hindrance, reducing its utility in reactions requiring planar transition states .

Research Findings and Data

NMR and Mass Spectrometry

Purity and Commercial Availability

- The target compound (97% purity) is comparable to analogs like AN-2870 (98% purity), though slight variations may impact reaction yields in sensitive syntheses .

Biologische Aktivität

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃F₄NO, characterized by a benzene ring substituted with a fluorine atom at the second position, a nitro group at the first position, and a trifluoromethoxy group at the third position. The presence of these functional groups significantly influences the compound's chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including potential cytotoxicity and modulation of enzymatic activities.

- Lipophilicity and Binding Affinity : The trifluoromethoxy group enhances lipophilicity, which can improve binding affinity to target biomolecules such as enzymes and receptors. This property can modulate its pharmacological activity.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer properties. The unique combination of fluorinated groups in this compound may enhance its efficacy as a drug candidate. Here are some notable findings:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. Compounds with trifluoromethoxy groups have been associated with enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.

- Anticancer Properties : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, trifluoromethoxy | Antimicrobial, potential anticancer |

| 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | Nitro group, trifluoromethoxy | Investigated for similar activities |

| 2-Fluoro-3-(trifluoromethyl)phenol | Hydroxyl group instead of trifluoromethoxy | Different chemical properties but similar applications |

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds, suggesting a potent antimicrobial effect.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that treatment with varying concentrations led to dose-dependent reductions in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene with high purity?

- Methodology :

- Halogenation-Nitration Sequence : Start with a fluorinated benzene derivative (e.g., 1-bromo-3-(trifluoromethoxy)benzene, CAS 2252-44-0 ), introduce nitro groups via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor regioselectivity using computational tools (e.g., DFT for predicting electrophilic substitution sites).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Validate purity via HPLC (>98% as per standards in similar fluoronitrobenzene derivatives ).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹⁹F NMR : Identify trifluoromethoxy (-OCF₃) and fluorine substituents. The -OCF₃ group typically resonates at δ -55 to -58 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) show downfield shifts (δ 8.0–8.5 ppm). Compare with reference spectra of analogous compounds like 1-bromo-3-(trifluoromethoxy)benzene .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and trifluoromethoxy (1280–1200 cm⁻¹, C-F) groups .

Q. What are the stability considerations for storing this compound?

- Methodology :

- Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation. Avoid repeated freeze-thaw cycles, as nitro groups can decompose under thermal stress .

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic and steric properties of the benzene ring in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and Fukui indices. The -OCF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to meta/para positions relative to itself .

- Experimental Validation : Compare reactivity with non-fluorinated analogs (e.g., nitrobenzene) in Friedel-Crafts or halogenation reactions. Use kinetic studies (UV-Vis monitoring) to quantify rate differences .

Q. How to address contradictory data in regioselectivity predictions between computational models and experimental results?

- Methodology :

- Case Study : If nitration yields unexpected para-nitro products despite meta-directing predictions:

Re-optimize computational models with solvent effects (e.g., PCM for HNO₃/H₂SO₄ medium).

Perform X-ray crystallography to confirm substituent positions .

Reconcile discrepancies by considering steric hindrance from the trifluoromethoxy group .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodology :

- Table: Optimization Parameters

Safety and Handling

Q. What safety protocols are critical when handling nitro- and trifluoromethoxy-substituted benzenes?

- Methodology :

- Use explosion-proof equipment for nitration reactions.

- Wear PPE (gloves, goggles) to avoid skin/eye contact, as trifluoromethoxy derivatives can release HF upon decomposition .

- Conduct reactions in fume hoods with HEPA filters to capture volatile intermediates .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting point data across literature sources?

- Methodology :

- Step 1 : Verify purity via DSC (Differential Scanning Calorimetry). Impurities lower melting points.

- Step 2 : Cross-reference with high-quality datasets (e.g., Sigma-Aldrich, avoiding unreliable sources like BenchChem) .

- Step 3 : Reproduce synthesis using standardized protocols (e.g., CAS 200958-40-3 for analogous bromo-nitro derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.